2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features both thiadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease.
Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for its potential therapeutic effects against infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-methyl-1,3,4-thiadiazole-2-thiol: Used in various chemical syntheses.
1,3-thiazole derivatives: Broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide apart is its dual ring structure, which combines the properties of both thiadiazole and thiazole rings. This unique structure enhances its potential as a versatile compound in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C16H17N5OS3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H17N5OS3/c1-3-11(24-16-21-20-14(17)25-16)13(22)19-15-18-12(9(2)23-15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H2,17,20)(H,18,19,22) |
InChI Key |
UZUMMWYJCVLANS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2)SC3=NN=C(S3)N |
Origin of Product |
United States |
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